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molecular formula C7H9NO3 B580690 5-Nitrocyclohex-1-enecarbaldehyde CAS No. 900186-75-6

5-Nitrocyclohex-1-enecarbaldehyde

Cat. No. B580690
M. Wt: 155.153
InChI Key: NPMCLDQNMQFCPS-UHFFFAOYSA-N
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Patent
US07989653B2

Procedure details

To a solution of 4-Nitro-heptanedial (35.2 g, 0.2 mol) in methylene chloride (0.7 L) were added pyrrolidine (2 ml, 0.024 mol) and benzoic acid (1.46 g, 0.012 mol), and the resulting mixture was refluxed for 10 to 15 hours. The reaction mixture was cooled to room temperature, washed with 1N HCl (170 ml), saturated with NaHCO3 (170 ml) and water (170 ml) and concentrated to give brownish oil with a purity of about 80%. The product was carried to the next step without further purification. Yield: 32.2 g, 75%. 1H NMR (400 MHz, CDCl3) δ 2.29-2.34 (m, 2H), 2.46-2.64 (m, 2H), 2.85-2.88 (m, 2H), 4.74 (m, 1H), 6.86 (m, 1H), 9.50 (s, 1H).
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
0.7 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]([CH2:9][CH2:10][CH:11]=O)[CH2:5][CH2:6][CH:7]=[O:8])([O-:3])=[O:2].N1CCCC1.C(O)(=O)C1C=CC=CC=1>C(Cl)Cl>[N+:1]([CH:4]1[CH2:5][C:6]([CH:7]=[O:8])=[CH:11][CH2:10][CH2:9]1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
35.2 g
Type
reactant
Smiles
[N+](=O)([O-])C(CCC=O)CCC=O
Name
Quantity
2 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
1.46 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
0.7 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 10 to 15 hours
Duration
12.5 (± 2.5) h
WASH
Type
WASH
Details
washed with 1N HCl (170 ml), saturated with NaHCO3 (170 ml) and water (170 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give brownish oil with a purity of about 80%
CUSTOM
Type
CUSTOM
Details
The product was carried to the next step without further purification

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1CCC=C(C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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